[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid
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Overview
Description
[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid is a complex organic compound that features a diazepane ring, a phenyl group, and an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid typically involves multiple steps. One common method is the reductive amination of the corresponding aminoketone. This process can be catalyzed by imine reductases, which facilitate the intramolecular asymmetric reductive amination to form the diazepane ring .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity and yield. The use of engineered enzymes, such as mutant imine reductases, can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme catalysis and metabolic pathways.
Industry: It can be used in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of [[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid involves its interaction with specific molecular targets. The diazepane ring can interact with receptors or enzymes, modulating their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the amino acetic acid moiety can participate in hydrogen bonding and ionic interactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: This compound features a similar diazepane ring but lacks the phenyl and amino acetic acid groups.
2-Methyl-2-[(4-methyl-1,4-diazepan-1-yl)methyl]-N-(2-methyl-2-propanyl)-1-pentanamine: This compound has a similar diazepane ring structure but different substituents.
Uniqueness
[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid is unique due to its combination of a diazepane ring, phenyl group, and amino acetic acid moiety
Properties
IUPAC Name |
2-(N-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-17-8-5-9-18(11-10-17)15(20)12-19(13-16(21)22)14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTIOZDNOYDOCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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